2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
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Overview
Description
2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. The structure of this compound consists of a benzodiazole core substituted with a 4-methylphenyl group and a 2-phenoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Substitution Reactions: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The 2-phenoxyethyl group can be attached through an etherification reaction involving 2-phenoxyethanol and a suitable leaving group, such as a tosylate or mesylate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Key steps include:
Continuous Stirred Tank Reactors (CSTRs): for the condensation and substitution reactions.
Flow Reactors: for the etherification step, ensuring precise control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzodiazole core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs targeting central nervous system disorders, such as anxiolytics and anticonvulsants.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential in organic electronics and photonics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to the receptor sites, modulating the inhibitory neurotransmitter GABA’s activity, leading to anxiolytic and anticonvulsant effects. Additionally, it may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-1,3-benzodiazole: Lacks the 4-methylphenyl and 2-phenoxyethyl groups, resulting in different pharmacological properties.
2-(4-chlorophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole: Substitution of the methyl group with a chlorine atom alters its reactivity and biological activity.
2-(4-methylphenyl)-1H-1,3-benzodiazole: Lacks the 2-phenoxyethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(4-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to the presence of both the 4-methylphenyl and 2-phenoxyethyl groups, which confer specific steric and electronic properties. These modifications enhance its binding affinity to molecular targets and improve its pharmacokinetic profile, making it a valuable compound in drug design and material science.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-11-13-18(14-12-17)22-23-20-9-5-6-10-21(20)24(22)15-16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMRJYGIXRHCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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